molecular formula C22H27N5O9 B14061701 2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate

2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate

Cat. No.: B14061701
M. Wt: 505.5 g/mol
InChI Key: VRXJOOPEYCEYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate is a complex organic compound featuring multiple functional groups, including imide and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate typically involves the reaction of maleimide derivatives with amine-containing molecules. For instance, the reaction of maleic anhydride with amines under controlled conditions can yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to crosslinking and stabilization of protein structures . This interaction can affect various cellular pathways and processes, depending on the specific proteins targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable covalent bonds with proteins makes it particularly valuable in biological and medical research.

Properties

Molecular Formula

C22H27N5O9

Molecular Weight

505.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]acetyl]amino]acetyl]amino]acetate

InChI

InChI=1S/C22H27N5O9/c28-15(24-11-21(34)36-27-19(32)7-8-20(27)33)9-23-16(29)10-25-22(35)14-3-1-13(2-4-14)12-26-17(30)5-6-18(26)31/h5-6,13-14H,1-4,7-12H2,(H,23,29)(H,24,28)(H,25,35)

InChI Key

VRXJOOPEYCEYDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCC(=O)NCC(=O)NCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.